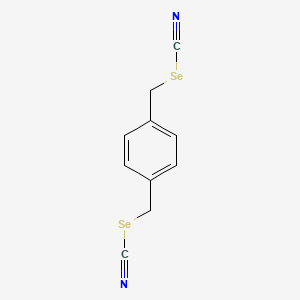1,4-Phenylenebis(methylene)selenocyanate
CAS No.: 85539-83-9
Cat. No.: VC1601005
Molecular Formula: C10H8N2Se2
Molecular Weight: 314.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85539-83-9 |
|---|---|
| Molecular Formula | C10H8N2Se2 |
| Molecular Weight | 314.1 g/mol |
| IUPAC Name | [4-(selenocyanatomethyl)phenyl]methyl selenocyanate |
| Standard InChI | InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 |
| Standard InChI Key | QFTBWTJGZHUOAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |
| Canonical SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |
Introduction
1,4-Phenylenebis(methylene)selenocyanate (CAS 85539-83-9) is a synthetic organoselenium compound with demonstrated chemopreventive properties against multiple cancer types. This aromatic selenium derivative exhibits unique molecular interactions and metabolic pathways that make it a subject of significant pharmacological interest.
Synthesis and Metabolism
The compound is synthesized through nucleophilic substitution between α,α-dibromo-p-xylene and potassium selenocyanate, achieving 80% yield . Key metabolic characteristics include:
-
Rapid absorption following oral administration in rats
-
Primary excretion via feces (70%) and urine (30%) within 48 hours
Chemopreventive Mechanisms
Enzymatic Modulation
-
Glutathione S-transferase (GST): Increases activity by 40-60% in hepatic and oral tissues
-
Quinone reductase: Elevates hepatic activity by 35% while reducing lingual activity
-
Phase II detoxification enzymes: Upregulates multiple isoforms through Nrf2 pathway activation
Genetic and Epigenetic Effects
-
Reduces 4-nitroquinoline-N-oxide-induced mutagenesis by 15-30% in rat tongue epithelium
-
Suppresses p53 protein overexpression by 45-90% in carcinogen-exposed tissues
-
Inhibits Akt phosphorylation and androgen receptor signaling in prostate cancer cells
Preclinical Efficacy
Comparative Pharmacodynamics
In prostate cancer models:
-
p-XSC (10 μM): Causes 5.8-fold apoptosis increase within 24 hours
-
Selenomethionine (100 μM): No significant apoptosis induction
The compound's para-xylene backbone enhances tissue specificity compared to aliphatic selenium analogs .
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume